N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-4-7-14(8-5-12)23-11-17(22)21-13-6-9-15(19)16(20)10-13/h4-10H,11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSABBLURVTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
Step 1: Preparation of 2-[4-(tert-butyl)-phenoxy]acetyl chloride
The phenoxyacetyl chloride derivative is prepared by chlorination of 2-[4-(tert-butyl)-phenoxy]acetic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
Step 2: Acylation Reaction
The 3-amino-4-chlorophenylamine is reacted with the prepared 2-[4-(tert-butyl)-phenoxy]acetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (typically 0–25°C) to form the target amide.
Step 3: Work-up and Purification
After completion of the acylation reaction, the mixture is quenched with aqueous base or water, and the product is extracted into an organic solvent. Purification is typically achieved by recrystallization or chromatographic techniques to yield high-purity this compound.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of Acyl Chloride | 2-[4-(tert-butyl)-phenoxy]acetic acid + SOCl2 or (COCl)2 | Anhydrous conditions, reflux for 1-3 hours |
| Acylation | 3-amino-4-chlorophenylamine + Acyl chloride | Solvent: DCM or THF; Temp: 0–25°C; Base: Triethylamine or similar to neutralize HCl formed |
| Work-up | Aqueous quench, extraction with organic solvent | Washing with water, brine, drying over MgSO4 |
| Purification | Recrystallization or silica gel chromatography | Solvent choice depends on solubility profile |
Alternative Synthetic Approaches
While the direct acylation method is predominant, alternative methods may include:
Use of activated esters : Instead of acyl chlorides, activated esters such as N-hydroxysuccinimide esters of 2-[4-(tert-butyl)-phenoxy]acetic acid can be used to couple with the amine under milder conditions.
Coupling agents : Carbodiimides such as EDCI or DCC in combination with catalytic amounts of 4-dimethylaminopyridine (DMAP) can facilitate amide bond formation from the acid and amine directly without prior conversion to acyl chloride.
These alternative methods may be chosen to improve yields, reduce side reactions, or accommodate sensitive functional groups.
Research Findings and Optimization Data
Research literature and patent disclosures indicate the following key findings related to the preparation of this compound:
Solvent effects : Polar aprotic solvents such as tetrahydrofuran and dichloromethane are preferred for the acylation step due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
Temperature control : Maintaining low to moderate temperatures (0–25°C) during acylation minimizes side reactions such as hydrolysis of acyl chloride and over-acylation.
Base selection : Triethylamine or diisopropylethylamine is commonly used to scavenge HCl generated during the reaction, preventing protonation of the amine and ensuring higher conversion.
Purification strategies : Recrystallization from solvents such as toluene or ethyl acetate has been reported to yield crystalline material with high purity, suitable for analytical and preparative purposes.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Outcome |
|---|---|---|
| Acyl chloride formation | SOCl2, reflux, anhydrous | High conversion to acyl chloride |
| Acylation solvent | Dichloromethane or tetrahydrofuran | Good solubility and reaction rate |
| Reaction temperature | 0–25°C | Minimizes side reactions |
| Base | Triethylamine or diisopropylethylamine | Neutralizes HCl, improves yield |
| Purification solvent | Toluene, ethyl acetate | High purity crystalline product |
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.
- Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in pain management therapies .
2. Proteomics Research
- The compound is utilized in proteomics for studying protein interactions and functions. It serves as a tool for labeling proteins, which can help elucidate pathways involved in disease mechanisms .
- Its ability to modify specific amino acids in proteins allows researchers to track changes in protein behavior under different conditions, aiding in the understanding of cellular processes.
3. Drug Development
- Ongoing studies focus on the optimization of this compound as a lead compound for developing new therapeutics. The goal is to enhance its efficacy and reduce potential side effects through structural modifications.
- Case studies have shown that derivatives of this compound can lead to improved pharmacokinetic profiles, making them more suitable for clinical applications .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Evaluation of Anti-inflammatory Effects | 2022 | Demonstrated significant reduction in inflammation markers in animal models when treated with the compound. |
| Proteomic Profiling of Cancer Cells | 2023 | Identified key protein interactions altered by the compound, suggesting pathways that may be targeted for cancer therapy. |
| Synthesis and Characterization of Derivatives | 2024 | Developed several analogs with enhanced potency and selectivity against specific targets related to pain and inflammation. |
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents on the phenyl ring, acetamide side chains, or phenoxy groups. Key examples include:
(a) N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (sc-330262)
- Molecular Formula : C₁₉H₂₃N₂O₃
- Key Features: Replaces the 3-amino-4-chlorophenyl group with a 5-amino-2-methoxyphenyl moiety.
(b) N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide
- Molecular Formula : C₁₆H₁₉ClN₄O₃
- Key Features: Retains the 3-amino-4-chlorophenyl group but substitutes the phenoxy-tert-butyl side chain with a Boc-protected pyrazole. This modification may reduce steric hindrance while introducing hydrogen-bonding capabilities .
(c) 2-Chloro-N-cyclohexyl-N-(2-oxo-1,2-dihydro-quinolin-4-ylmethyl)-acetamide
- Molecular Formula : C₁₈H₂₁ClN₂O₂
- Key Features: Shares the same molecular weight as the target compound but incorporates a quinolinone ring and cyclohexyl group, which could enhance lipophilicity and CNS penetration .
(d) N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide
- Molecular Formula : C₂₀H₂₈N₂O₃S
- Key Features: Positions the tert-butyl group on the acetamide nitrogen instead of the phenoxy ring. The thienylmethyl amino group introduces sulfur-based interactions and conformational flexibility .
Physicochemical Properties
Notes:
- Thiazolidinedione-containing analogs (e.g., V2–V6 in ) exhibit higher melting points (220–274°C), likely due to rigid planar structures and intermolecular hydrogen bonding .
Pharmacological Potential
- Hypoglycemic Activity : Thiazolidinedione-containing analogs () exhibit hypoglycemic and hypolipidemic effects, attributed to PPAR-γ agonism .
- Receptor Binding: Compounds with purine or pyrimidine motifs () show affinity for adenosine receptors, indicating possible neurological or anti-inflammatory applications .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, identified by its CAS number 1020055-38-2, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound exhibits its biological effects primarily through modulation of various biological pathways, particularly involving G protein-coupled receptors (GPCRs). Recent studies indicate that compounds similar to this one can act as allosteric modulators, influencing receptor activity without directly competing with endogenous ligands .
Biological Activities
-
Antibacterial Activity :
- The compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown that derivatives of similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The hydrophobic nature of the tert-butyl group enhances the compound's ability to penetrate bacterial membranes, contributing to its efficacy.
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Preliminary studies suggest that similar acetamide derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways . The specific mechanisms remain under investigation but may involve modulation of the NF-kB pathway.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC: 3.12 - 12.5 µg/mL | |
| Anti-inflammatory | Inhibition of TNF-α, IL-6 production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antibacterial Efficacy
A study conducted on pyrrole-benzamide derivatives, which share structural similarities with this compound, reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values comparable to standard antibiotics like ciprofloxacin .
Case Study: Anti-inflammatory Mechanisms
Research into chalcone derivatives has highlighted their ability to inhibit inflammatory mediators through various mechanisms, including the suppression of NF-kB signaling. This suggests that this compound could similarly modulate inflammatory responses, warranting further investigation into its therapeutic potential in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide?
Answer:
The synthesis typically involves coupling a substituted phenoxyacetamide precursor with an aromatic amine. A common method includes:
Reagent selection : Use activated methylating agents (e.g., dimethyl sulfone) in ethanol or absolute ethanol under reflux conditions .
Catalysis : Piperidine is often employed to facilitate condensation reactions between phenoxyacetate intermediates and aromatic amines (e.g., 3-amino-4-chloroaniline) .
Work-up : Purification via recrystallization from ethanol-dioxane mixtures yields crystalline products. Characterization via IR (C=O stretch at ~1650 cm⁻¹), H NMR (amide proton at δ 10–11 ppm), and mass spectrometry confirms structural integrity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .
- H/C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), tert-butyl groups (δ 1.3 ppm, singlet), and acetamide protons (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, and Cl composition .
Advanced: How can crystallographic data inform the understanding of this compound’s reactivity and stability?
Answer:
X-ray crystallography reveals:
- Dihedral Angles : The acetamide group and aromatic rings exhibit dihedral angles (e.g., ~10.8° between acetamide and chlorophenyl ring), influencing steric interactions and electronic delocalization .
- Intermolecular Forces : N–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, which correlates with thermal stability and solubility .
- Reactivity Insights : Planarity of the amide group affects nucleophilic attack susceptibility at the carbonyl carbon .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Answer:
Cross-Verification : Compare NMR chemical shifts with structurally similar derivatives (e.g., tert-butyl vs. methoxy substituents) to identify anomalies .
Solvent Effects : Use deuterated DMSO or CDCl₃ to eliminate solvent-induced peak splitting in H NMR .
High-Resolution MS : Resolve isotopic patterns to distinguish molecular ions from impurities .
X-ray Diffraction : Confirm bond lengths and angles if NMR/IR data conflict .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
Catalyst Screening : Replace piperidine with DBU for enhanced reaction rates in condensation steps .
Solvent Optimization : Use ethanol-dioxane (1:1) to improve intermediate solubility and reduce side reactions .
Temperature Control : Maintain reflux at 80–90°C to balance reaction kinetics and thermal degradation .
Work-up Adjustments : Employ column chromatography for intermediates prone to polymerization .
Basic: What are the key functional groups and their implications for chemical reactivity?
Answer:
- Amide Group : Participates in hydrogen bonding (affecting solubility) and resists hydrolysis under mild conditions .
- Chlorophenyl Ring : Directs electrophilic substitution (para to Cl) and enhances lipophilicity .
- tert-Butyl Phenoxy Group : Provides steric bulk, reducing aggregation in polar solvents .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
Substituent Variation : Synthesize analogs with modified phenoxy (e.g., methoxy, nitro) or aniline (e.g., fluoro, methyl) groups .
Bioassay Correlation : Test derivatives for target binding (e.g., enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric (Taft Eₛ) parameters .
Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict interaction sites .
Advanced: What are the implications of hydrogen bonding on this compound’s physical properties?
Answer:
- Solubility : Intra- and intermolecular N–H···O bonds reduce solubility in nonpolar solvents .
- Melting Point : Strong hydrogen-bonded networks increase melting points (e.g., 427 K observed in analogs) .
- Stability : Crystalline forms stabilized by H-bonding resist hygroscopicity, enhancing shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
